![molecular formula C13H16BrNO2 B2462296 2-bromo-N-(3-hydroxycyclohexyl)benzamide CAS No. 1179102-34-1](/img/structure/B2462296.png)
2-bromo-N-(3-hydroxycyclohexyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(3-hydroxycyclohexyl)benzamide” consists of a benzamide group with a bromine atom at the 2nd position and a 3-hydroxycyclohexyl group attached to the nitrogen atom of the amide group.Chemical Reactions Analysis
While specific chemical reactions involving “2-bromo-N-(3-hydroxycyclohexyl)benzamide” are not available, benzamides can undergo various reactions. For instance, they can participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Potential Antipsychotic Properties
2-bromo-N-(3-hydroxycyclohexyl)benzamide and its related compounds have been studied for their potential antipsychotic properties. These studies focus on their affinity for dopamine receptors and their effectiveness in inhibiting behavioral responses induced by dopamine. One such study found a benzamide derivative to be highly potent and suitable for investigating dopamine D-2 mediated responses and receptor binding studies both in vitro and in vivo (Högberg, Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Antifungal Activity
Derivatives of 2-bromo-N-(3-hydroxycyclohexyl)benzamide have been synthesized and tested for their antifungal activity. These studies involve testing against phytopathogenic fungi and common yeast, revealing that certain compounds exhibit strong antifungal properties (Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, & Poenaru, 2018).
Conformation and Dopamine Receptor Interaction
Research has been conducted on the solid-state conformations of related benzamides and their antidopaminergic effects. These studies contribute to understanding how the molecular structure of these compounds affects their interaction with dopamine receptors, which is vital for developing effective antipsychotic medications (Högberg, Rämsby, Paulis, Stensland, Csöregh, & Wägner, 1986).
Synthesis and Characterization
Numerous studies have focused on the synthesis and characterization of various derivatives of 2-bromo-N-(3-hydroxycyclohexyl)benzamide. These studies provide essential insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Trost, Dogra, & Franzini, 2004).
Mechanism of Action
The mode of action of a compound generally involves its interaction with its target, which could be a protein, enzyme, or receptor. This interaction can lead to changes in the target’s function, which can then affect various biochemical pathways .
Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of a compound’s action can vary widely, from molecular changes within cells to larger-scale effects on tissues or organ systems. These effects depend on the specific nature of the compound and its mode of action .
The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors like pH, temperature, and the presence of other molecules or compounds. These factors can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-bromo-N-(3-hydroxycyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-2,6-7,9-10,16H,3-5,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHDYLXSBPTTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-hydroxycyclohexyl)benzamide |
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